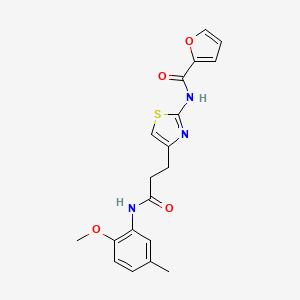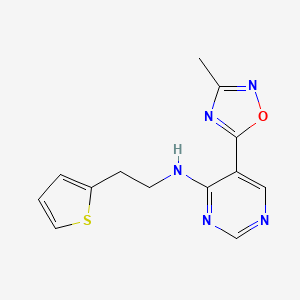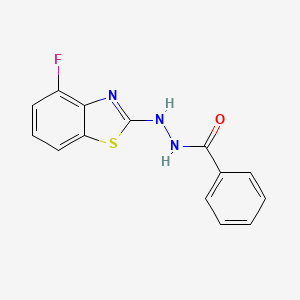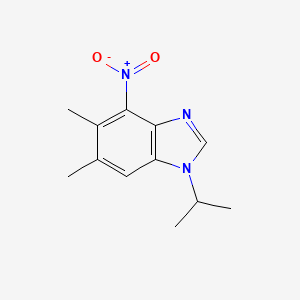![molecular formula C14H12BrF3N4O B2632649 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380183-45-7](/img/structure/B2632649.png)
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine, also known as BPTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTP belongs to the class of pyrimidine-based compounds and has a unique structure that makes it a promising candidate for various biological assays.
Wirkmechanismus
The mechanism of action of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is its ability to selectively inhibit protein kinases, making it a valuable tool for studying various signaling pathways. However, one limitation of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine. One potential application is in the development of novel anti-cancer therapeutics. 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has been shown to exhibit potent activity against various oncogenic kinases, making it a promising candidate for the treatment of cancer. Another potential application is in the treatment of inflammatory diseases. 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and osteoarthritis. Further research is needed to fully understand the potential applications of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine in these and other areas.
Synthesemethoden
The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine involves a multi-step process that starts with the preparation of 3-bromopyridine-4-carboxylic acid. The acid is then converted into an acid chloride, which is subsequently reacted with 1-pyrrolidine ethanol to form the intermediate compound. The intermediate is then reacted with 2, 4, 5-trichloropyrimidine to yield the final product, 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various protein kinases, including the oncogenic kinases, ALK, and ROS1. 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N4O/c15-10-7-19-4-1-11(10)23-9-3-6-22(8-9)13-20-5-2-12(21-13)14(16,17)18/h1-2,4-5,7,9H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLDWKCBWJVEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)
![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)
![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2632573.png)

![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)


![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)
![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

